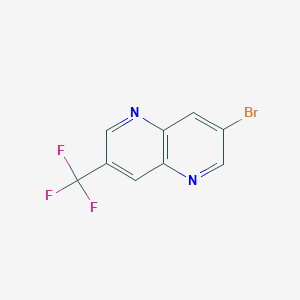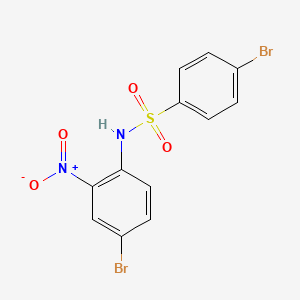![molecular formula C28H18F4N2O4 B13133043 1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione CAS No. 62149-29-5](/img/structure/B13133043.png)
1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical structure and properties. This compound features two difluoromethoxyphenyl groups attached to an anthracene-9,10-dione core, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthraquinone with 4-(difluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like column chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinone derivatives, while reduction reactions produce anthracene derivatives .
Scientific Research Applications
1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence cellular processes and biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione
- 1,4-Bis((4-chlorophenyl)amino)anthracene-9,10-dione
- 1,4-Bis((4-phenyl)amino)anthracene-9,10-dione
Uniqueness
1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties.
Properties
CAS No. |
62149-29-5 |
|---|---|
Molecular Formula |
C28H18F4N2O4 |
Molecular Weight |
522.4 g/mol |
IUPAC Name |
1,4-bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C28H18F4N2O4/c29-27(30)37-17-9-5-15(6-10-17)33-21-13-14-22(34-16-7-11-18(12-8-16)38-28(31)32)24-23(21)25(35)19-3-1-2-4-20(19)26(24)36/h1-14,27-28,33-34H |
InChI Key |
ABJAPHAVZLRQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OC(F)F)NC5=CC=C(C=C5)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate](/img/structure/B13133001.png)


![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)



